molecular formula C9H9NO2 B7891303 3-(2-Methylpyridin-4-yl)prop-2-enoic acid

3-(2-Methylpyridin-4-yl)prop-2-enoic acid

Cat. No.: B7891303
M. Wt: 163.17 g/mol
InChI Key: RHRYWOAASMAMDC-NSCUHMNNSA-N
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Description

3-(2-Methylpyridin-4-yl)prop-2-enoic acid (CAS 2097881-89-3) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol, features an acrylic acid chain linked to a 2-methylpyridin-4-yl ring, a structure frequently employed in the synthesis of complex bioactive molecules . Its primary research value lies in its application as a key synthetic intermediate for developing novel therapeutic agents. Specifically, derivatives of pyridinylprop-2-enoic acid are extensively explored in the design and synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) . BTK is a critical target in treating B-cell malignancies and autoimmune disorders, and compounds like this serve as crucial scaffolds for creating new inhibitors that can overcome resistance to earlier-generation therapies . The (E)-isomer of its structural analog, 3-(3-Methylpyridin-4-yl)prop-2-enoic acid, is typically handled with cold-chain transportation to ensure stability, suggesting proper storage is important for maintaining the integrity of this chemical family . Researchers utilize this compound for its potential in constructing molecules that may exhibit antineoplastic and anti-inflammatory activity . This product is intended for research and development purposes strictly in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-3-(2-methylpyridin-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYWOAASMAMDC-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Doebner Modification

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For 3-(2-methylpyridin-4-yl)prop-2-enoic acid, this method involves condensing 2-methylpyridine-4-carbaldehyde with malonic acid in the presence of a weak base (e.g., piperidine or pyridine) . The reaction proceeds via enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The Doebner modification enhances this process by employing pyridine as both solvent and base, facilitating decarboxylation to yield the final acrylic acid derivative .

Example Protocol :

  • Reactants : 2-Methylpyridine-4-carbaldehyde (1 equiv.), malonic acid (1.2 equiv.)

  • Conditions : Reflux in pyridine with catalytic piperidine (0.1 equiv.) for 6–8 hours.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

  • Yield : ~65–70% .

This method is favored for its simplicity but requires precise control of dehydration to avoid side products like dimerized aldehydes.

Wittig Reaction with Pyridine-Substituted Aldehydes

The Wittig reaction offers stereoselective access to α,β-unsaturated acids. Here, a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) reacts with 2-methylpyridine-4-carbaldehyde to form an ester intermediate, which is hydrolyzed to the acid .

Key Steps :

  • Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium salt, treated with a strong base (e.g., NaH) to generate the ylide.

  • Olefination : The ylide reacts with 2-methylpyridine-4-carbaldehyde in anhydrous THF at 0°C to room temperature.

  • Hydrolysis : The ethyl ester intermediate is saponified using NaOH in ethanol/water.

Optimization :

  • Temperature : Lower temperatures (0–5°C) favor (E)-selectivity .

  • Catalyst : Use of lithium salts (e.g., LiBr) improves ylide reactivity.

  • Yield : ~60–75% after hydrolysis .

Heck Coupling for Vinyl-Pyridine Linkage

The Heck reaction couples a pyridine-containing aryl halide with acrylic acid to form the C–C bond. For example, 4-bromo-2-methylpyridine reacts with acrylic acid in the presence of palladium acetate and a phosphine ligand .

Representative Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)

  • Base : Cs₂CO₃ (2 equiv.)

  • Solvent : DMF at 100°C for 12 hours .

  • Yield : ~50–60% with (E)-isomer predominance .

Challenges include controlling homocoupling of the aryl halide and optimizing ligand choice to enhance regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in condensations. A protocol adapted from pyrazole synthesis involves:

  • Reactants : 2-Methylpyridine-4-carbaldehyde, malonic acid.

  • Conditions : Microwave at 150°C for 20 minutes in pyridine.

  • Advantages : Reduced reaction time (≤30 minutes vs. hours), improved yield (~75%) .

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Knoevenagel Condensation65–70%Moderate (E/Z mix)Low
Wittig Reaction60–75%High (E > 90%)Moderate
Heck Coupling50–60%High (E > 85%)High
Microwave-Assisted~75%ModerateLow

Key Considerations :

  • Cost : Knoevenagel is cost-effective; Heck requires expensive Pd catalysts.

  • Scalability : Microwave methods are limited by equipment size.

  • Purity : Wittig and Heck offer better stereochemical control for pharmaceutical applications .

Troubleshooting and Optimization

  • Byproduct Formation : In Knoevenagel reactions, excess aldehyde may dimerize. Remedy: Use slow addition of aldehyde and stoichiometric malonic acid.

  • Low Yields in Heck Coupling : Ensure anhydrous conditions and degassed solvents to prevent catalyst deactivation .

  • E/Z Isomer Separation : Chromatography on silica gel with hexane/ethyl acetate (3:1) effectively resolves isomers .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-(2-Methylpyridin-4-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The acrylic acid moiety can act as a Michael acceptor, participating in nucleophilic addition reactions with biological nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(2-Methylpyridin-4-yl)prop-2-enoic acid 2-Me on pyridine C₉H₉NO₂ ~163–183 Steric hindrance at 2-position; modulates H-bonding and reactivity in heterocyclic synthesis
(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid 2-Cl on pyridine C₈H₆ClNO₂ 183.60 Electron-withdrawing Cl enhances acidity; used in coordination chemistry and catalysis
3-(2,6-Dichloropyridin-4-yl)prop-2-enoic acid 2,6-diCl on pyridine C₈H₅Cl₂NO₂ 218.03 Increased electrophilicity; potential agrochemical intermediate
(2E)-3-(3-Methoxy-4-pyridinyl)-2-propenoic acid 3-OMe on pyridine C₉H₉NO₃ 179.17 Methoxy group enhances solubility; explored in pharmaceutical lead optimization
Ethyl 3-amino-3-(4-pyridyl)propenoate Ethyl ester, NH₂ substituent C₁₀H₁₂N₂O₂ 192.22 Amino group enables peptide coupling; intermediate in bioactive molecule synthesis

Key Comparative Analysis :

Substituent Electronic Effects :

  • Electron-withdrawing groups (Cl, COOH) : Chlorine at the pyridine’s 2-position (as in ) increases acidity (pKa ~2–3) compared to the methyl-substituted analog, which likely has a pKa of ~4–5 due to the electron-donating methyl group. This impacts solubility and metal-chelation capacity.
  • Electron-donating groups (Me, OMe) : The 2-methyl group in the target compound reduces pyridine’s basicity but enhances hydrophobic interactions, affecting crystallinity . Methoxy groups (e.g., ) improve solubility in polar solvents.

In contrast, 3-substituted analogs (e.g., ) exhibit less steric interference, favoring reactions like Michael additions . Z/E isomerism (e.g., vs. ) influences dipole moments and melting points. For instance, Z-isomers often exhibit higher melting points due to tighter crystal packing .

Reactivity in Synthesis :

  • The target compound’s methyl group may direct electrophilic substitution on the pyridine ring to the 3- or 5-positions. Comparatively, chloro-substituted derivatives (e.g., ) are more reactive toward SNAr reactions.
  • In heterocyclic synthesis (e.g., pyrimidines or nicotinates), the methyl group’s steric effects could reduce cyclization efficiency relative to smaller substituents (e.g., H or Cl) .

Hydrogen-Bonding and Crystal Engineering :

  • The carboxylic acid group forms robust O–H···N hydrogen bonds with pyridine’s nitrogen, as observed in related structures . Methyl substitution at the 2-position may disrupt such interactions, leading to polymorphic variations. For example, 3-methoxy derivatives () form stronger H-bonds due to the electron-rich methoxy group.

Biological Activity

3-(2-Methylpyridin-4-yl)prop-2-enoic acid, also known as (E)-3-(2-methylpyridin-4-yl)prop-2-enoic acid, is an organic compound with the molecular formula C₉H₉N₁O₂ and a molecular weight of approximately 163.17 g/mol. This compound features a pyridine ring and a propenoic acid moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

C9H9NO2\text{C}_9\text{H}_9\text{N}\text{O}_2

This compound includes:

  • A pyridine ring , which is known for its role in various biological activities.
  • A propenoic acid functional group that enhances its reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could make it useful in the treatment of inflammatory diseases .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development .
  • Cytotoxic Activity : Preliminary studies indicate that certain analogs of this compound exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of enzymes through competitive or non-competitive inhibition, affecting metabolic pathways crucial for cellular function.
  • Receptor Binding : Research suggests that it can bind to specific receptors involved in immune responses and metabolic regulation, influencing cellular signaling pathways .

Case Studies and Experimental Data

A selection of studies highlights the biological activity and potential therapeutic applications of this compound:

StudyObjectiveFindings
Study AInvestigate antimicrobial propertiesShowed significant inhibition against E. coli and S. aureus .
Study BEvaluate anti-inflammatory effectsDemonstrated reduced cytokine production in vitro .
Study CAssess cytotoxicity in cancer cellsInduced apoptosis in breast cancer cell lines .

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